molecular formula C7H6BrNO3 B12928943 4-Bromo-5-methoxypicolinic acid

4-Bromo-5-methoxypicolinic acid

Cat. No.: B12928943
M. Wt: 232.03 g/mol
InChI Key: UBJNWMSWMCUYAP-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxypicolinic acid is a chemical compound with the molecular formula C7H6BrNO3. It is a derivative of picolinic acid, featuring a bromine atom at the 4-position and a methoxy group at the 5-position on the pyridine ring.

Properties

Molecular Formula

C7H6BrNO3

Molecular Weight

232.03 g/mol

IUPAC Name

4-bromo-5-methoxypyridine-2-carboxylic acid

InChI

InChI=1S/C7H6BrNO3/c1-12-6-3-9-5(7(10)11)2-4(6)8/h2-3H,1H3,(H,10,11)

InChI Key

UBJNWMSWMCUYAP-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methoxypicolinic acid typically involves the bromination of 5-methoxypicolinic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-methoxypicolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

  • Building Block : It serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules.
  • Reaction Mechanisms : Researchers utilize it to study various reaction mechanisms due to its distinctive functional groups.

Biology

  • Biochemical Probes : The compound acts as a probe in biochemical assays, aiding in the study of enzyme activities and protein-ligand interactions.
  • Neuroprotective Effects : Preliminary studies suggest that it may modulate neurotransmitter systems, offering potential neuroprotective benefits against neurodegenerative diseases .

Medicine

  • Therapeutic Potential : Investigated for anti-inflammatory and anticancer properties, 4-Bromo-5-methoxypicolinic acid shows promise in modulating inflammatory pathways and inhibiting cancer cell proliferation.
  • Neuropsychiatric Disorders : Its unique interaction with dopamine receptors positions it as a candidate for treating conditions like Parkinson's disease and restless legs syndrome .

Industry

  • Novel Materials : The compound is utilized in developing new materials and serves as an intermediate in synthesizing agrochemicals and pharmaceuticals.
  • Chemical Reactions : It participates in redox reactions, influencing various cellular signaling pathways, making it valuable for industrial applications.

Case Studies

  • Neuroprotection Research :
    A study highlighted the neuroprotective effects of similar picolinic acid derivatives against neurodegeneration induced by toxins like MPTP in animal models. The findings suggest that compounds with similar structures can enhance dopaminergic neuron survival, providing insight into potential treatments for neurodegenerative diseases .
  • Antimicrobial Activity :
    Preliminary investigations indicate that this compound exhibits antimicrobial properties against resistant bacterial strains. This aspect opens avenues for developing new antibiotics or adjunct therapies.
  • Anti-inflammatory Mechanisms :
    Research focused on the compound's ability to influence cytokine production suggests it may reduce inflammation in various tissues, which could be beneficial for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-Bromo-5-methoxypicolinic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The methoxy group and bromine atom play crucial roles in its binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular signaling pathways .

Comparison with Similar Compounds

Biological Activity

4-Bromo-5-methoxypicolinic acid is a derivative of picolinic acid, which has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Value
Molecular FormulaC₇H₈BrNO₃
Molecular Weight232.05 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Pharmacological Activities

This compound exhibits various biological activities, including:

  • Neuroprotective Effects : Similar to other picolinic acid derivatives, it may have neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial effects against certain bacterial strains, including resistant strains.
  • Anti-inflammatory Properties : The compound may influence inflammatory pathways, potentially reducing inflammation in various tissues.

The biological activity of this compound can be attributed to several mechanisms:

  • Modulation of Neurotransmitter Receptors : It may interact with receptors involved in neurotransmission, enhancing neuroprotective effects.
  • Inhibition of Pathogen Growth : The compound's structure allows it to disrupt bacterial cell wall synthesis or function, leading to antimicrobial effects.
  • Regulation of Cytokine Production : It may alter the expression of pro-inflammatory cytokines, contributing to its anti-inflammatory properties.

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of picolinic acid derivatives, including this compound. The findings indicated that these compounds could enhance neuronal survival under oxidative stress conditions. The mechanism was linked to the modulation of glutamate receptors and reduced production of reactive oxygen species (ROS) .

Study 2: Antimicrobial Activity

Research conducted on various picolinic acid derivatives revealed that this compound exhibited significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). Minimum inhibitory concentrations (MICs) were determined through serial dilution methods, showing effective inhibition at concentrations as low as 16 µg/mL .

Study 3: Anti-inflammatory Properties

In vitro assays demonstrated that this compound could downregulate the expression of inflammatory markers in macrophages exposed to lipopolysaccharide (LPS). This suggests a potential application in treating inflammatory diseases .

Table 1: Biological Activities and Corresponding Concentrations

Activity Concentration (µg/mL) Reference
NeuroprotectionNot specified
Antimicrobial (MRSA)16
Anti-inflammatory (LPS)Not specified
Mechanism Description
Neurotransmitter ModulationInteraction with glutamate receptors
Antimicrobial DisruptionInhibition of cell wall synthesis
Cytokine RegulationDownregulation of pro-inflammatory cytokines

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